3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}-1-propanol
Overview
Description
3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}-1-propanol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}-1-propanol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by reducing the production of inflammatory cytokines, which are involved in the development of inflammation.
Biochemical and Physiological Effects:
3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}-1-propanol has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}-1-propanol in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. It has been found to be effective in inhibiting the growth of cancer cells in vitro and reducing inflammation in animal models. However, one of the limitations of using this compound is its potential toxicity, as it has been found to be toxic to certain cells at high concentrations.
Future Directions
There are several future directions that could be explored in relation to 3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}-1-propanol. One area of research could be to further investigate its potential as an anti-cancer agent, particularly in vivo. Another area of research could be to explore its potential as an anti-inflammatory agent in human trials. Additionally, further studies could be conducted to understand its mechanism of action and potential side effects.
Scientific Research Applications
3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}-1-propanol has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
properties
IUPAC Name |
3-[[2-(4-chlorophenyl)-3-hydroxy-5-nitrotriazol-4-ylidene]amino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O4/c12-8-2-4-9(5-3-8)15-14-11(17(20)21)10(16(15)19)13-6-1-7-18/h2-5,18-19H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXMTIQJHULYIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(C(=NCCCO)N2O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-[(3-hydroxypropyl)amino]-4-nitro-2H-1,2,3-triazol-1-ium-1-olate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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